molecular formula C19H20ClN3O2 B15018698 5-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine

5-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B15018698
M. Wt: 357.8 g/mol
InChI Key: UCUFRCLRWQRLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-CHLOROPHENYL)-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dimethoxyphenyl group, and an imidazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the chlorophenyl and dimethoxyphenyl groups. Common synthetic routes may involve the use of reagents such as chlorobenzene, dimethoxybenzaldehyde, and methylamine under specific reaction conditions like controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Dimethoxyphenyl derivatives: Compounds containing dimethoxyphenyl groups.

    Imidazole derivatives: Compounds with imidazole rings.

Uniqueness

5-(4-CHLOROPHENYL)-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]-1-methylimidazol-2-amine

InChI

InChI=1S/C19H20ClN3O2/c1-23-17(13-4-6-15(20)7-5-13)12-22-19(23)21-11-14-10-16(24-2)8-9-18(14)25-3/h4-10,12H,11H2,1-3H3,(H,21,22)

InChI Key

UCUFRCLRWQRLJY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.